
ARP 101
概要
説明
準備方法
ARP 101の合成には、キーとなる中間体である® -N-ヒドロキシ-2-(N-イソプロポキシビフェニル-4-イルスルホンアミド)-3-メチルブタンアミドの調製から始まる複数のステップが含まれます。 この中間体は、スルホニル化、アミド化、ヒドロキシル化などの反応を連続的に行うことで合成されます . 反応条件は通常、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒の使用を伴い、反応は制御された温度で行われます . This compoundの工業生産方法は、実験室での合成と似ていますが、大量に対応するためにスケールアップされています .
化学反応の分析
ARP 101は、酸化、還元、置換反応など、さまざまな化学反応を受けます。 これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や水素化ホウ素ナトリウムなどの還元剤があります . これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化は、スルホキシドとスルホンの生成につながる可能性があり、一方、還元はアミンとアルコールの生成につながる可能性があります .
科学研究への応用
This compoundは、さまざまな科学研究に応用されています。 化学では、正常な生理学的プロセスと病気の過程における細胞外マトリックスの分解に関与するMMP-2の選択的阻害剤として使用されています . 生物学では、this compoundは、細胞遊走、浸潤、アポトーシスなど、さまざまな細胞プロセスにおけるMMP-2の役割を研究するために使用されます . 医学では、this compoundは、癌細胞にオートファジー関連の細胞死を誘発できるため、癌治療における潜在的な治療応用について調査されています . さらに、this compoundは、特に新薬や治療薬の開発において、業界に応用されています .
科学的研究の応用
Chemical Properties and Mechanism of Action
ARP 101 is characterized by its unique structural features, including a sulfonyl group and a biphenyl moiety, which contribute to its biological activity. The compound has an IC50 value of approximately 0.81 nM for MMP-2, demonstrating its potency as an enzyme inhibitor. The mechanism of action primarily involves the inhibition of MMP-2, an enzyme critical in the degradation of extracellular matrix components during physiological and pathological processes such as tissue remodeling and cancer metastasis .
This compound's applications span several scientific domains, including:
Medicinal Chemistry
This compound is being investigated for its therapeutic potential in treating various conditions:
- Cancer : It has shown efficacy in inhibiting the growth of fibrosarcoma HT1080 cells in vitro, indicating potential use in cancer therapy .
- Fibrosis : The compound's ability to inhibit MMP-2 suggests it may be useful in managing fibrotic diseases by preventing excessive extracellular matrix breakdown .
Enzyme Inhibition Studies
The compound's selectivity for MMP-2 makes it an ideal candidate for studying the role of this enzyme in disease processes such as:
- Arthritis : By understanding how MMP-2 contributes to joint degradation, researchers can explore new treatments .
- Wound Healing : this compound may aid in understanding the regulation of extracellular matrix components during tissue repair processes.
Drug Development
This compound serves as a lead compound for developing new drugs targeting MMPs. Its structural characteristics can guide modifications to enhance efficacy and reduce side effects.
Case Study 1: Inhibition of Tumor Growth
A study demonstrated that this compound effectively inhibited the proliferation of fibrosarcoma cells (HT1080) with significant selectivity for MMP-2 over other metalloproteinases. This selectivity is crucial for minimizing off-target effects during treatment .
Case Study 2: Effects on Extracellular Matrix Remodeling
Research highlighted this compound's role in modulating the extracellular matrix dynamics during pathological conditions. Its inhibition of MMP-2 was shown to reduce cell migration and invasion in cancer models, suggesting potential applications in preventing metastasis .
Case Study 3: Therapeutic Potential in Fibrotic Diseases
Investigations into this compound's effects on tissue fibrosis revealed its ability to inhibit TGF-β1-induced fibrogenesis in human retinal pigment epithelial cells (ARPE19). This suggests that this compound could be a promising candidate for treating proliferative vitreoretinopathy and other fibrotic disorders .
作用機序
類似化合物との比較
ARP 101は、他の類似化合物と比較して、MMP-2に対する高い選択性でユニークです。 たとえば、this compoundは、MMP-1よりもMMP-2に対して600倍の選択性を持ち、IC50値はそれぞれ0.81 nMと486 nMです . 他の類似化合物には、this compoundと比較して選択性と効力が低い、化合物aとCGS 27023Aがあります . さらに、this compoundは、プリノマスタットやCGS 27023Aなどの他のMMP阻害剤よりも強力で、それぞれ15.3倍および24.7倍の強力です .
生物活性
ARP 101, also known as a selective inhibitor of matrix metalloproteinase-2 (MMP-2), has garnered attention for its significant biological activities, particularly in cancer research and tissue remodeling processes. This article delves into the compound's mechanisms of action, selectivity, and potential therapeutic applications, supported by empirical data and case studies.
Overview of this compound
- Chemical Structure : this compound is chemically identified as (R)-N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)-3-methylbutanamide.
- CAS Number : 849773-63-3
- Molecular Formula : C20H26N2O5S
- Purity : ≥99% .
This compound exhibits a potent inhibitory effect on MMP-2, with an IC50 value of 0.81 nM , demonstrating approximately 600-fold selectivity over MMP-1 (IC50 = 486 nM) and about 100-fold selectivity over MMP-9 . MMP-2 plays a crucial role in the degradation of the extracellular matrix, influencing various physiological and pathological processes including:
- Embryonic Development
- Tissue Remodeling
- Cancer Metastasis
The selective inhibition of MMP-2 by this compound can mitigate the adverse effects associated with excessive matrix degradation, particularly in cancerous tissues.
In Vitro Studies
- Cell Growth Inhibition :
- Regulation of Autophagy :
Case Studies
A study conducted on the effects of this compound on cell migration revealed that it effectively attenuated the migratory effects induced by miR-155, highlighting its potential role in modulating cellular responses linked to metastasis .
Comparative Efficacy Table
Compound | Target Enzyme | IC50 (nM) | Selectivity (MMP-2/MMP-1) | Notes |
---|---|---|---|---|
This compound | MMP-2 | 0.81 | ~600-fold | Potent inhibitor |
Prinomastat | MMPs | ~2000 | N/A | Less selective |
CGS 27023A | MMPs | ~2000 | N/A | Less effective |
Clinical Implications
The selective inhibition of MMP-2 by this compound positions it as a promising candidate for therapeutic strategies aimed at diseases characterized by abnormal extracellular matrix remodeling, such as:
- Cancer Therapy : By inhibiting tumor growth and metastasis.
- Fibrosis Management : Targeting conditions where excessive matrix degradation occurs.
特性
IUPAC Name |
(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-14(2)19(20(23)21-24)22(27-15(3)4)28(25,26)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15,19,24H,1-4H3,(H,21,23)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZZVIWCMGVHGV-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461471 | |
Record name | (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849773-64-4 | |
Record name | (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARP 101 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。